REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:12][CH2:13][CH2:14][CH3:15])[C:3]([CH3:11])([CH3:10])[C:4]#[C:5][Si](C)(C)C.[F-].[K+].CN(C)C=O>CCOCC.O>[CH3:11][C:3]([CH3:10])([CH:2]([OH:1])[CH2:12][CH2:13][CH2:14][CH3:15])[C:4]#[CH:5] |f:1.2|
|
Name
|
(4(RS)-hydroxy-3,3-dimethyl-1-octynyl)trimethylsilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C#C[Si](C)(C)C)(C)C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred vigorously at room temperature for about 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C(CCCC)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |